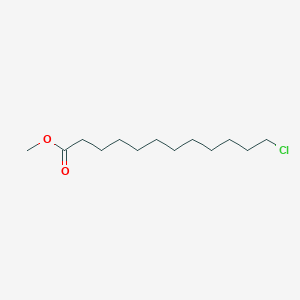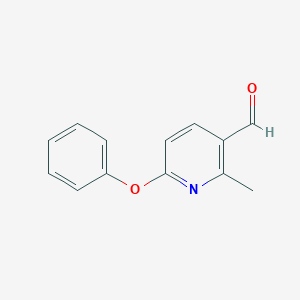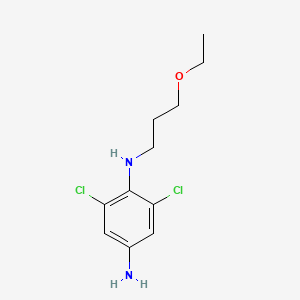
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is an organic compound with the molecular formula C11H16Cl2N2O and a molecular weight of 263.16 g/mol . This compound is part of the arylamine family, characterized by the presence of an aromatic ring bonded to an amine group. It is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene to introduce the ethoxypropyl group.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Nitration: The benzene ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amine groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied.
化学反应分析
Types of Reactions
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine undergoes several types of chemical reactions:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ, molecular oxygen, iron (II) phthalocyanine as a mediator.
Reduction: Hydrogen gas, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
科学研究应用
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action for 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and amine groups allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
- 2,6-Dichloro-N1-(3-methoxypropyl)benzene-1,4-diamine
- 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and ethoxypropyl groups. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C11H16Cl2N2O |
|---|---|
分子量 |
263.16 g/mol |
IUPAC 名称 |
2,6-dichloro-1-N-(3-ethoxypropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H16Cl2N2O/c1-2-16-5-3-4-15-11-9(12)6-8(14)7-10(11)13/h6-7,15H,2-5,14H2,1H3 |
InChI 键 |
PQOKGEOBAJFVOQ-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCNC1=C(C=C(C=C1Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


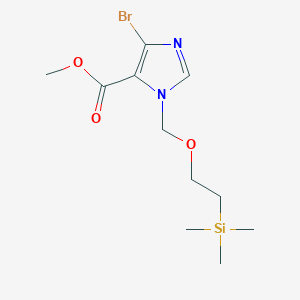

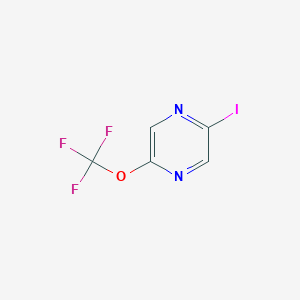
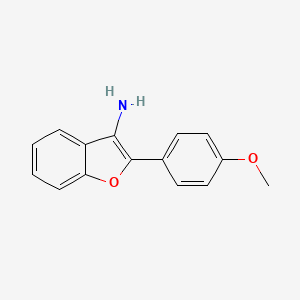
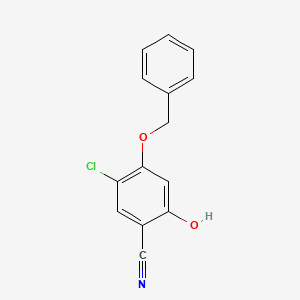
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
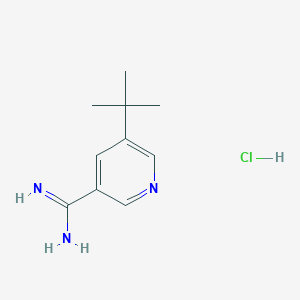
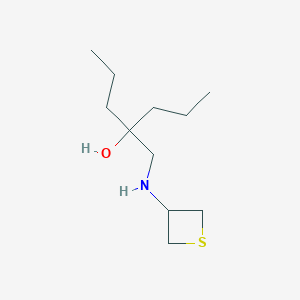
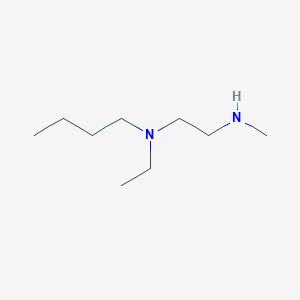
![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
